molecular formula C8H8Cl2N2O B8479372 alpha-Amino-2,6-dichlorobenzeneacetamide

alpha-Amino-2,6-dichlorobenzeneacetamide

Cat. No.: B8479372
M. Wt: 219.06 g/mol
InChI Key: SUPIZFSVRQSNQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha-Amino-2,6-dichlorobenzeneacetamide is a useful research compound. Its molecular formula is C8H8Cl2N2O and its molecular weight is 219.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H8Cl2N2O

Molecular Weight

219.06 g/mol

IUPAC Name

2-amino-2-(2,6-dichlorophenyl)acetamide

InChI

InChI=1S/C8H8Cl2N2O/c9-4-2-1-3-5(10)6(4)7(11)8(12)13/h1-3,7H,11H2,(H2,12,13)

InChI Key

SUPIZFSVRQSNQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(C(=O)N)N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred and cooled amount of 450 g of concentrated sulfuric acid there were added 23 g of intermediate (2). Stirring was continued overnight at room temperature. The reaction mixture was poured into 2000 g of ice-water and the whole was basified with ammonia. The product was extracted with trichloromethane and the extract was dried, filtered and evaporated. The residue was crystallized from 240 g of 2-propanol at -20° C. The product was filtered off, washed with 2-propanol and petroleumether and dried, yielding 13.5 g of (±)-α-amino-2,6-dichlorobenzeneacetamide; mp. 166.3° C. (interm. 3).
Quantity
450 g
Type
reactant
Reaction Step One
Name
intermediate ( 2 )
Quantity
23 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
2000 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.